molecular formula C53H71F4NO15 B1469871 Methoxytrityl-N-PEG12-TFP ester CAS No. 1334169-92-4

Methoxytrityl-N-PEG12-TFP ester

Cat. No.: B1469871
CAS No.: 1334169-92-4
M. Wt: 1038.1 g/mol
InChI Key: ZRVGSQFJXXEMTG-UHFFFAOYSA-N
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Description

Methoxytrityl-N-PEG12-TFP ester is a biochemical compound used primarily in proteomics research. It has the molecular formula C53F4H71NO15 and a molecular weight of 1038.12 . This compound is known for its utility in various biochemical applications, particularly in the modification of proteins and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxytrityl-N-PEG12-TFP ester typically involves the reaction of Methoxytrityl-N-PEG12 with TFP (tetrafluorophenyl) ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature. The process may involve purification steps such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methoxytrityl-N-PEG12-TFP ester can undergo various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methoxytrityl-N-PEG12-TFP ester has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and protein modifications.

    Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

    Industry: Applied in the production of bioconjugates and other biochemical reagents.

Mechanism of Action

The mechanism of action of Methoxytrityl-N-PEG12-TFP ester involves the formation of covalent bonds with target molecules. The TFP ester group is highly reactive towards nucleophiles, allowing it to form stable amide or ester bonds with proteins and peptides. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

  • Methoxytrityl-N-PEG4-TFP ester
  • Methoxytrityl-N-PEG8-TFP ester
  • Methoxytrityl-N-PEG16-TFP ester

Uniqueness

Methoxytrityl-N-PEG12-TFP ester is unique due to its specific PEG (polyethylene glycol) chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications where longer or shorter PEG chains may not be as effective.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H71F4NO15/c1-60-46-14-12-45(13-15-46)53(43-8-4-2-5-9-43,44-10-6-3-7-11-44)58-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-49(59)73-52-50(56)47(54)42-48(55)51(52)57/h2-15,42,58H,16-41H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGSQFJXXEMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H71F4NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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